4'-Methylthiopropranolol
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Overview
Description
4’-Methylthiopropranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound is characterized by the presence of a methylthio group at the 4’ position of the naphthalene ring, which significantly alters its physicochemical properties and pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylthiopropranolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4’-methylthio-1-naphthol.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain pure 4’-Methylthiopropranolol.
Industrial Production Methods
Industrial production of 4’-Methylthiopropranolol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the alkylation reaction.
Chemical Reactions Analysis
Types of Reactions
4’-Methylthiopropranolol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylthio group, yielding the parent compound, propranolol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propranolol.
Substitution: Nitrated or halogenated derivatives of 4’-Methylthiopropranolol.
Scientific Research Applications
4’-Methylthiopropranolol has several scientific research applications:
Pharmacological Studies: It is used to study the effects of structural modifications on the pharmacological activity of beta-adrenergic antagonists.
Cardiovascular Research: The compound is investigated for its cardiovascular effects, including vasodilation and anti-aggregatory properties.
Metabolic Studies: Research on its metabolism and pharmacokinetics provides insights into the behavior of beta-blockers in the body.
Drug Development: It serves as a lead compound for developing new beta-adrenergic antagonists with improved efficacy and reduced side effects.
Mechanism of Action
4’-Methylthiopropranolol exerts its effects by blocking beta-adrenergic receptors, similar to propranolol. The presence of the methylthio group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This modification also affects its binding affinity and selectivity for beta-adrenergic receptors . The compound inhibits the action of catecholamines, leading to decreased heart rate, myocardial contractility, and blood pressure .
Comparison with Similar Compounds
Similar Compounds
Propranolol: The parent compound, a non-selective beta-adrenergic antagonist.
4’-Hydroxypropranolol: A metabolite of propranolol with a hydroxyl group at the 4’ position.
4’-Methoxypropranolol: A derivative with a methoxy group at the 4’ position.
Uniqueness
4’-Methylthiopropranolol is unique due to the presence of the methylthio group, which significantly alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its lipophilicity, leading to better membrane penetration and altered receptor binding characteristics . These changes result in distinct pharmacological effects compared to other derivatives .
Properties
CAS No. |
73315-35-2 |
---|---|
Molecular Formula |
C17H23NO2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylnaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2S/c1-12(2)18-10-13(19)11-20-16-8-9-17(21-3)15-7-5-4-6-14(15)16/h4-9,12-13,18-19H,10-11H2,1-3H3 |
InChI Key |
BWLHQACTUPVMMP-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)SC)O |
Synonyms |
4'-methylthiopropranolol |
Origin of Product |
United States |
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